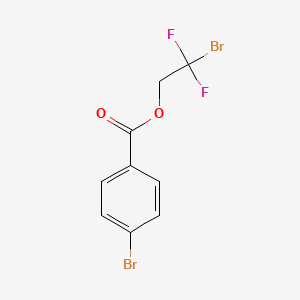

2-Bromo-2,2-difluoroethyl 4-bromobenzoate

Description

2-Bromo-2,2-difluoroethyl 4-bromobenzoate is a brominated and fluorinated ester derivative characterized by a 4-bromobenzoate moiety linked to a 2-bromo-2,2-difluoroethyl group.

The difluoro substituents on the ethyl group introduce electron-withdrawing effects, which may influence solubility, stability, and reactivity in synthetic applications such as heterocycle assembly or pharmaceutical intermediates .

Properties

Molecular Formula |

C9H6Br2F2O2 |

|---|---|

Molecular Weight |

343.95 g/mol |

IUPAC Name |

(2-bromo-2,2-difluoroethyl) 4-bromobenzoate |

InChI |

InChI=1S/C9H6Br2F2O2/c10-7-3-1-6(2-4-7)8(14)15-5-9(11,12)13/h1-4H,5H2 |

InChI Key |

DEMKESJHBIDYOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(F)(F)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoroethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-bromo-2,2-difluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoroethyl 4-bromobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while oxidation can produce carboxylic acids .

Scientific Research Applications

2-Bromo-2,2-difluoroethyl 4-bromobenzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of advanced materials with specific properties, such as photoactive materials.

Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for biologically active compounds.

Mechanism of Action

The mechanism by which 2-Bromo-2,2-difluoroethyl 4-bromobenzoate exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Bromodifluoro derivatives generally exhibit higher reactivity but greater hazards (e.g., corrosivity) compared to non-fluorinated analogs .

- The potassium salt form enhances solubility and stability, making it preferable for industrial applications .

Biological Activity

2-Bromo-2,2-difluoroethyl 4-bromobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

2-Bromo-2,2-difluoroethyl 4-bromobenzoate is characterized by its unique structure which includes bromine and difluoroethyl groups. These features may influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds containing brominated and difluorinated moieties exhibit antimicrobial activity. For instance, derivatives similar to 2-Bromo-2,2-difluoroethyl 4-bromobenzoate have shown promising results against various bacterial strains, suggesting a potential for development as antimicrobial agents.

Cytotoxic Effects

Research has demonstrated that halogenated compounds can induce cytotoxic effects in cancer cell lines. In vitro studies involving 2-Bromo-2,2-difluoroethyl 4-bromobenzoate have revealed significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent. The mechanism is likely related to the compound's ability to interfere with cellular processes such as proliferation and apoptosis .

The biological activity of 2-Bromo-2,2-difluoroethyl 4-bromobenzoate may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds with bromine and fluorine can lead to increased ROS production, which is known to cause oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, further contributing to its cytotoxicity.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

Study on Anticancer Activity

A recent study investigated the effects of various halogenated benzoates on cancer cell lines. The findings indicated that 2-Bromo-2,2-difluoroethyl 4-bromobenzoate exhibited a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo-2,2-difluoroethyl 4-bromobenzoate | MCF-7 | 15 |

| Control | MCF-7 | >100 |

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various halogenated compounds against Staphylococcus aureus. The results showed that 2-Bromo-2,2-difluoroethyl 4-bromobenzoate inhibited bacterial growth at concentrations as low as 5 µg/mL, indicating strong antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.